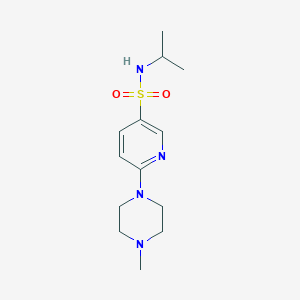

N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide, also known as Sulfapyridine, is a sulfonamide antibiotic that was first synthesized in 1937. It has been widely used in the treatment of various bacterial infections, such as urinary tract infections, respiratory tract infections, and gastrointestinal infections. In recent years, there has been an increasing interest in the scientific research application of Sulfapyridine due to its potential therapeutic effects in various diseases.

Wirkmechanismus

N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee works by inhibiting the synthesis of folic acid, which is essential for the growth and replication of bacteria. N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. By inhibiting this enzyme, N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee prevents the synthesis of folic acid, leading to bacterial death.

Biochemical and Physiological Effects:

N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases. N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee has also been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and contribute to tissue damage in various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee has several advantages for lab experiments, including its low cost, high solubility, and broad-spectrum antibacterial activity. However, N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee also has some limitations, such as its potential toxicity and the development of bacterial resistance.

Zukünftige Richtungen

There are several future directions for the scientific research application of N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee. One direction is the development of new derivatives of N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the investigation of the potential therapeutic effects of N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee in other diseases, such as cancer and autoimmune diseases. Additionally, the use of N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Synthesemethoden

N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee can be synthesized by the reaction of 4-methyl-1-piperazine with 3-chloropyridine-2-sulfonamide followed by the addition of isopropylamine. The reaction yields N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee as a white crystalline powder with a melting point of 198-200°C.

Wissenschaftliche Forschungsanwendungen

N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee has been extensively studied for its potential therapeutic effects in various diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and multiple sclerosis (MS). In IBD, N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee has been shown to reduce inflammation and promote healing of the intestinal mucosa. In RA, N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee has been found to reduce joint inflammation and pain. In MS, N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee has been shown to improve neurological function and reduce disease progression.

Eigenschaften

Produktname |

N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide |

|---|---|

Molekularformel |

C13H22N4O2S |

Molekulargewicht |

298.41 g/mol |

IUPAC-Name |

6-(4-methylpiperazin-1-yl)-N-propan-2-ylpyridine-3-sulfonamide |

InChI |

InChI=1S/C13H22N4O2S/c1-11(2)15-20(18,19)12-4-5-13(14-10-12)17-8-6-16(3)7-9-17/h4-5,10-11,15H,6-9H2,1-3H3 |

InChI-Schlüssel |

OJHAKFMDIJBDRK-UHFFFAOYSA-N |

SMILES |

CC(C)NS(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)C |

Kanonische SMILES |

CC(C)NS(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B215120.png)

![3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine](/img/structure/B215121.png)

![5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215123.png)

![3-nitro-5-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215124.png)

![2-{[3-(2-Pyridinylamino)-2-pyridinyl]sulfanyl}butanoic acid](/img/structure/B215127.png)

![[(2-Chloro-3-pyridinyl)sulfanyl]acetic acid](/img/structure/B215128.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine](/img/structure/B215129.png)

![5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215133.png)

![4-nitro-1-methyl-5-[(2,4,5-trichlorophenyl)sulfanyl]-1H-imidazole](/img/structure/B215134.png)

![5-[(2,6-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215135.png)

![6-[(3-Methylphenyl)sulfanyl]-3-pyridinylamine](/img/structure/B215141.png)